molecular formula C9H9F3S B2829064 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol CAS No. 1038981-74-6

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B2829064
CAS No.: 1038981-74-6
M. Wt: 206.23
InChI Key: HLNVZONSYDSVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol is an organic compound with the molecular formula C9H9F3S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol group.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, and substituted phenyl compounds, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with specific proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability under various conditions .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVZONSYDSVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.